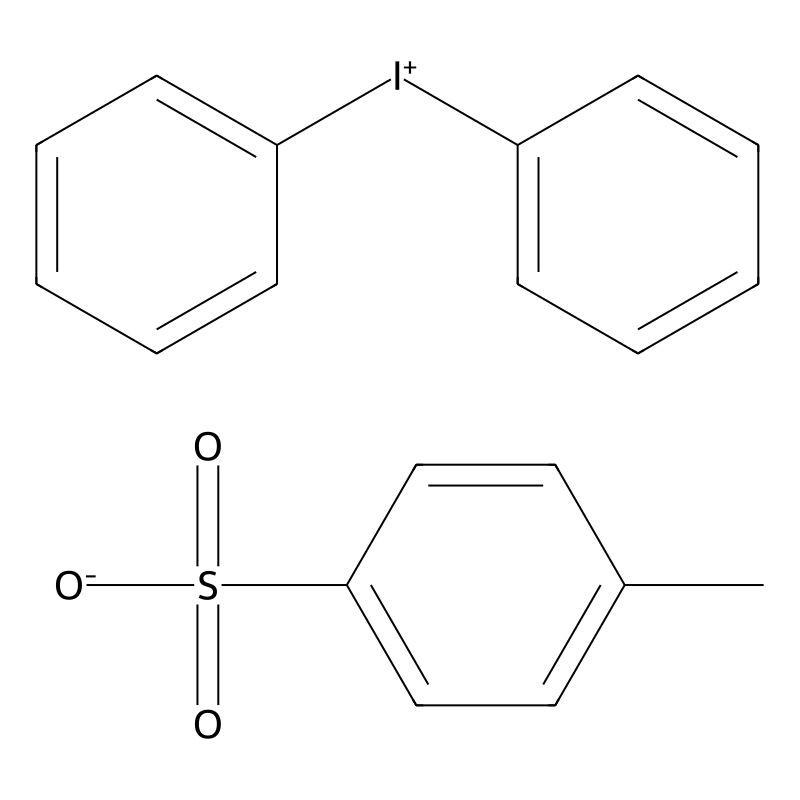

Diphenyliodonium p-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Photopolymerization

Specific Scientific Field: Photopolymerization

Summary of the Application: Diphenyliodonium p-toluenesulfonate is used as a cationic photoinitiator and photoacid generator .

Methods of Application or Experimental Procedures: The compound functions as an electron-transfer photosensitizer for a wide range of diphenyliodonium salts radical photoinitiators of triacrylate polymerization under UV-blue light irradiation. For this purpose, several different diphenyliodonium salts were used as a source of active species for radical polymerization.

Results or Outcomes: The reactivity of the new iodonium salts was studied with ultraviolet-blue light initiated radical polymerization by photo-DSC using squaraine dye as a sensitizer. Electron transfer from the excited state of the sensitizer to the iodonium salt results in initiating radicals. An introduction of a nitro group in the para position of the phenyl ring of the co-initiator results in a significant increase in the rate of polymerization and degree of monomer conversion.

Diphenyliodonium p-toluenesulfonate is an organoiodine compound with the chemical formula C₁₉H₁₇IO₃S. It is characterized by the presence of a diphenyliodonium cation and a p-toluenesulfonate anion. This compound is notable for its role as a photoinitiator in polymerization processes, particularly in the curing of resins and coatings under ultraviolet light. The iodonium salt structure allows for the generation of reactive species upon exposure to light, facilitating various

- Photolysis: Upon irradiation with ultraviolet light, it decomposes to generate phenyl radicals and iodine species, which can initiate polymerization reactions in unsaturated monomers .

- Substitution Reactions: The sulfonate group can be replaced under certain conditions, allowing for functionalization of the compound .

- Polymerization: It effectively initiates the polymerization of acrylates and other monomers, enhancing the kinetics of these reactions .

Diphenyliodonium p-toluenesulfonate can be synthesized through various methods:

- Reaction of Iodine and Aromatic Compounds: The synthesis typically involves the reaction of diphenyliodine(III) with p-toluenesulfonic acid under controlled conditions.

- Direct Synthesis from Iodine Precursors: Utilizing iodine reagents in the presence of aromatic compounds can yield diphenyliodonium salts effectively.

- Solvent-Free Methods: Recent advancements have led to solvent-free synthesis techniques that improve yield and reduce environmental impact .

Diphenyliodonium p-toluenesulfonate has several important applications:

- Photoinitiator in Polymer Chemistry: It is widely used in photopolymerization processes for coatings, adhesives, and dental materials.

- Curing Agents: In combination with other materials, it serves as a curing agent to enhance the mechanical properties of polymers.

- Material Science: Its ability to initiate polymerization makes it useful in developing new materials with specific properties.

Research into the interactions of diphenyliodonium p-toluenesulfonate with various substrates reveals its effectiveness as a photoinitiator. Studies have shown that it can enhance the polymerization rates of acrylates and other monomers significantly when exposed to ultraviolet light. Additionally, its interactions with different solvents and additives have been explored to optimize its performance in various applications .

Several compounds share similarities with diphenyliodonium p-toluenesulfonate, particularly within the family of diaryliodonium salts. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diphenyliodonium Fluoborate | Contains fluoborate anion | Often used in photopolymerization |

| Triphenyliodonium Tetrafluoroborate | Contains tetrafluoroborate anion | Known for high stability and reactivity |

| Bis(4-methylphenyl)iodonium Chloride | Contains chloride anion | Exhibits different solubility properties |

Diphenyliodonium p-toluenesulfonate stands out due to its specific application as a photoinitiator and its unique ability to facilitate rapid polymerization under light exposure.

The synthesis of diphenyliodonium p-toluenesulfonate and related diaryliodonium salts through conventional routes from iodoarenes represents a well-established approach in hypervalent iodine chemistry [2]. These methodologies typically involve the oxidative activation of aryl iodides to hypervalent iodine(III) species, followed by subsequent coupling with aromatic compounds or organometallic reagents [3] [4].

Oxidative Diacetoxylation Route

The classical approach begins with the oxidation of iodoarenes to (diacetoxyiodo)arenes using peracetic acid in acetic acid [5] [6]. This method provides stable microcrystalline diacetate intermediates that can be readily isolated and further functionalized [6]. The oxidation of iodobenzene with peracetic acid in acetic anhydride furnishes phenyliodine diacetate in good yield with short reaction times [7]. These diacetate intermediates can subsequently be converted to the desired diaryliodonium tosylates through treatment with p-toluenesulfonic acid monohydrate in the presence of electron-rich arenes [6].

The reaction proceeds through the formation of [hydroxy(tosyloxy)iodo]arene intermediates, which act as highly electrophilic species capable of effecting aromatic substitution reactions [6]. When anisole is employed as the coupling partner, electrophilic substitution occurs exclusively at the para position, yielding the target diaryliodonium tosylates in moderate to high yields ranging from 46% to 90% [6].

Direct Oxidation with m-Chloroperbenzoic Acid

An alternative one-pot synthesis utilizes m-chloroperbenzoic acid in the presence of p-toluenesulfonic acid monohydrate [8] [6]. This procedure offers enhanced convenience by eliminating the need for intermediate isolation [8]. The method allows for the synthesis of a wide range of functionalized diaryliodonium tosylates, with the capability to introduce various functional groups including chloromethyl, bromomethyl, methoxycarbonyl, ethoxycarbonyl, and acetyl substituents at different positions on the aromatic ring [6].

Oxone-Based Oxidation Systems

Recent developments have introduced Oxone (2KHSO₅·KHSO₄·K₂SO₄) as a versatile and economical oxidant for diaryliodonium salt synthesis [9] [10]. The optimized procedure employs acetonitrile as solvent with sulfuric acid, allowing for the formation of various diaryliodonium salts in excellent yields [10]. The addition of aqueous potassium bromide facilitates product isolation due to the high solubility of diaryliodonium sulfonates in the reaction mixture [10].

| Entry | Aryl Iodide | Arene | Product Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| 1 | Iodobenzene | Toluene | 86 | Oxone (2 equiv), H₂SO₄ (7.5 equiv), MeCN, rt |

| 2 | Iodobenzene | Benzene | 74 | Oxone (2 equiv), H₂SO₄ (11.3 equiv), MeCN, rt |

| 3 | 3-Trifluoromethyliodobenzene | Toluene | 76 | Oxone (2 equiv), H₂SO₄ (7.5 equiv), MeCN, rt |

| 4 | 3-Trifluoromethyliodobenzene | Mesitylene | 92 | Oxone (2 equiv), H₂SO₄ (7.5 equiv), MeCN, rt |

| 5 | 4-Bromoiodobenzene | Toluene | 70 | Oxone (2 equiv), H₂SO₄ (7.5 equiv), MeCN, rt |

Table 1: Representative yields for diaryliodonium salt synthesis using Oxone oxidation system [10]

Electrochemical Oxidation Methods

Electrochemical synthesis represents an environmentally benign approach for accessing diaryliodonium salts without chemical oxidants [11] [3]. The process employs anodic oxidation of iodoarenes in acetonitrile-hexafluoroisopropanol-trifluoromethanesulfonic acid mixtures without added electrolyte salts [3]. This method demonstrates exceptional scalability, with reactions scaled to 10 millimole quantities yielding over 4 grams of product in less than three hours [3]. The solvent mixture can be recovered with greater than 97% efficiency and recycled multiple times without significant yield reduction [3].

Direct Arylation Strategies Using Elemental Iodine

Direct arylation strategies utilizing elemental iodine offer attractive one-pot approaches for symmetric diaryliodonium salt synthesis [7]. These methodologies circumvent the need for pre-formed iodoarenes, instead generating the required hypervalent iodine species in situ through iodination-oxidation sequences [9] [10].

One-Pot Iodination-Oxidation Sequences

The direct synthesis from arenes and elemental iodine typically involves a three-step process: initial iodination of the aromatic substrate, oxidation to the hypervalent iodine(III) state, and subsequent coupling with additional arene molecules [7]. This approach proves particularly valuable for preparing symmetric bis-aryliodonium salts directly from simple arenes [10].

The Oxone-based system demonstrates excellent compatibility with this direct approach, allowing for the one-pot synthesis of symmetric diaryliodonium salts via an iodination-oxidation sequence [10]. The procedure shows wide applicability across various aromatic substrates, accommodating both electron-donating and electron-withdrawing substituents [10].

Mechanistic Considerations in Direct Arylation

The mechanism of direct arylation using elemental iodine involves initial formation of iodine(I) species through electrophilic aromatic substitution [11]. Single-electron anodic oxidation of the resulting iodoarene generates a radical cation intermediate, which undergoes radical addition with additional arene species [11]. The resulting intermediate then experiences a second one-electron anodic oxidation and combines with the appropriate counterion to yield the desired diaryliodonium salt [11].

Computational studies suggest that the oxygen atom in hypervalent products originates from oxidized surface species on the electrode, with the surface oxide subsequently regenerated by oxygen atoms from water solution [11]. This mechanism provides evidence for water serving as the ultimate oxygen source in electrochemical hypervalent iodine synthesis [11].

Steric and Electronic Control in Unsymmetrical Salt Formation

The formation of unsymmetrical diaryliodonium salts presents unique challenges in achieving regioselective aryl transfer, with both steric and electronic factors playing crucial roles in determining product selectivity [12] [13] [14] [15].

Electronic Effects in Aryl Transfer Selectivity

Electronic effects generally dominate the regioselectivity of reductive elimination from unsymmetrical diaryliodonium salts [12] [13] [14]. The electron-deficient aryl group preferentially undergoes transfer to nucleophiles, as this arrangement better stabilizes the negative charge formed in the reductive elimination transition state [4] [14]. This electronic preference stems from the ability of electron-withdrawing substituents to accommodate the developing negative charge during the coupling process [14].

Systematic studies with various nucleophiles demonstrate that electronic effects appear more general across different nucleophile types compared to steric effects [13] [14]. Product ratios based on electronic effects appear more pronounced for nucleophiles in the central region of the p-block (carbon, nitrogen, and oxygen nucleophiles) than at the extremes (boron and fluorine nucleophiles) [14].

Steric Effects and the Ortho Phenomenon

Steric effects in diaryliodonium salt reactions manifest through what has been termed the "ortho effect," where ortho-substituted aromatic rings show preferential elimination [12] [15]. However, this effect demonstrates significant nucleophile dependence and has led to observations of an "anti-ortho effect" under certain conditions [13] [14] [15].

The ortho effect likely arises from two potential mechanisms: the sterically demanding aromatic ring preferring an equatorial position syn to the nucleophile, and the ortho-substituted aromatic adopting a conformation where the π-system aligns favorably with the incoming nucleophile [12]. Computational studies indicate that out-of-plane steric bulk strongly destabilizes the reductive elimination transition state, leading to regiochemical control [12].

| Nucleophile Type | Electronic Effect Strength | Steric Effect Dependence | Preferred Transfer |

|---|---|---|---|

| Carbon-centered | Strong | Moderate | Electron-deficient aryl |

| Nitrogen-centered | Strong | Moderate | Electron-deficient aryl |

| Oxygen-centered | Strong | High | Electron-deficient aryl |

| Fluoride | Moderate | Low | Electron-deficient aryl |

| Sulfur-centered | Variable | High | Context-dependent |

Table 2: Comparative effects of electronic and steric factors on aryl transfer selectivity [14]

Strategies for Controlling Selectivity

The development of "dummy ligand" strategies has emerged as a practical approach for achieving predictable aryl transfer selectivity [14] [15]. Electron-rich auxiliaries such as 4-methoxyphenyl (anisyl) and mesityl groups serve as effective dummy ligands, preferentially remaining bound to iodine while the desired aryl group undergoes transfer [14] [15].

Recent advances include the design of cyclophane-derived diaryliodonium salts that provide stereoelectronic control of unidirectional reductive elimination [12]. These specialized structures utilize the cyclophane substituent to create steric constraints that strongly favor elimination of one aryl group over the other, achieving regiospecific aryl transfer [12].

The thermal stability of diphenyliodonium p-toluenesulfonate exhibits complex behavior that is significantly influenced by environmental conditions, particularly humidity and temperature. Research investigations have established that this compound demonstrates a decomposition temperature of 199.9°C under controlled laboratory conditions [1]. However, the thermal stability profile shows considerable variation depending on atmospheric moisture content, with degradation initiation occurring at temperatures as low as 120°C under humid conditions .

The kinetic analysis of thermal decomposition reveals that diphenyliodonium p-toluenesulfonate follows established patterns observed in similar organoiodine compounds. Comparative studies on related diphenyliodonium salts indicate activation energies ranging from 32 to 70 kilojoules per mole, with frequency factors spanning from 10¹¹ to 10²² reciprocal seconds [3] [4]. These parameters suggest that the decomposition mechanism involves a unimolecular process with significant entropic contributions to the activated complex formation.

The melting point determination shows diphenyliodonium p-toluenesulfonate melts within the range of 188-191°C, providing a narrow window between phase transition and thermal degradation [5]. This proximity between melting and decomposition temperatures indicates that the compound undergoes rapid chemical transformation upon reaching its liquid state, consistent with the observed thermal instability above 120°C in the presence of moisture.

Mechanistic investigations suggest that thermal decomposition proceeds through heterolytic cleavage of the carbon-iodine bonds, generating phenyl radicals and p-toluenesulfonic acid as primary decomposition products. The moisture sensitivity can be attributed to hydrolysis of the sulfonate group, which generates additional acid species that catalyze further decomposition processes [6].

| Property | Value | Conditions | Reference Notes |

|---|---|---|---|

| Decomposition Temperature (°C) | 199.9 | Under humid conditions | Specific to diphenyliodonium p-toluenesulfonate |

| Thermal Stability (°C) | 120-200 | General thermal stability | Degradation above 120°C under humid conditions |

| Melting Point (°C) | 188-191 | Literature value | Standard melting point determination |

| Activation Energy Range (kJ/mol) | 32-70 (comparative data) | Based on thermal analysis studies | Range from thermal decomposition studies |

| Frequency Factor (s⁻¹) | 10¹¹-10²² (comparative data) | Based on thermal analysis studies | Range from kinetic analysis |

Solubility Characteristics in Organic Media

The solubility profile of diphenyliodonium p-toluenesulfonate in organic solvents demonstrates marked dependence on solvent polarity and hydrogen bonding capacity. Systematic solubility measurements reveal distinct patterns that correlate with the electronic and structural properties of the compound [5] [7].

In polar protic solvents, diphenyliodonium p-toluenesulfonate exhibits excellent solubility characteristics. Methanol and ethanol demonstrate high dissolution capacity, attributed to the formation of hydrogen bonding interactions between the hydroxyl groups of the alcohols and the sulfonate anion [8]. Similarly, dimethyl sulfoxide shows exceptional solubility due to its high dielectric constant and strong solvating properties for ionic species.

Polar aprotic solvents display moderate to good solubility behavior. Acetonitrile provides moderate dissolution, while dichloromethane demonstrates high solubility despite its lower polarity, suggesting that dipole-induced dipole interactions play a significant role in the dissolution process [9]. The enhanced solubility in dichloromethane compared to other chlorinated solvents indicates specific solvation effects related to the molecular geometry and electronic distribution of the compound.

Industrial solvents commonly used in photolithographic applications show notably poor solubility characteristics. Propylene glycol monomethyl ether acetate and ethyl lactate both exhibit solubility values below 1% at room temperature [5]. This limited solubility in these specific solvents presents challenges for certain industrial applications but may be advantageous for selective extraction or purification processes.

Gamma-butyrolactone demonstrates intermediate solubility at approximately 5%, which can be attributed to its cyclic structure and moderate polarity [5]. This solubility level provides sufficient dissolution for certain applications while maintaining reasonable solution stability.

Nonpolar solvents exhibit predictably poor solubility characteristics. Toluene shows low solubility due to the absence of significant dipolar interactions, while water demonstrates practically negligible solubility, consistent with the ionic nature of the compound and the hydrophobic character of the phenyl groups [10].

| Solvent | Solubility | Temperature (°C) | Classification |

|---|---|---|---|

| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | <1% | 23 | Poor solubility |

| Ethyl Lactate | <1% | 23 | Poor solubility |

| γ-Butyrolactone | ~5% | 23 | Limited solubility |

| Methanol | High | 20-25 | Good solubility |

| Dichloromethane | High | 20-25 | Good solubility |

| Acetonitrile | Moderate | 20-25 | Moderate solubility |

| Ethanol | Moderate to High | 20-25 | Good solubility |

| Dimethyl Sulfoxide (DMSO) | High | 20-25 | Excellent solubility |

| Toluene | Low | 20-25 | Poor solubility |

| Water | Very Low | 20-25 | Practically insoluble |

Photochemical Reactivity Under UV-Vis Irradiation

The photochemical behavior of diphenyliodonium p-toluenesulfonate under ultraviolet-visible irradiation represents one of its most significant and well-characterized properties. The compound exhibits characteristic absorption features that enable efficient photochemical activation across a broad spectral range [11] [12].

Spectroscopic analysis reveals a primary absorption maximum at 222 nanometers with a substantial molar extinction coefficient of 2.36 × 10⁴ reciprocal molar per centimeter [5]. This intense absorption band corresponds to electronic transitions within the aromatic system and the iodine center, providing the foundation for efficient photochemical activation. The absorption profile extends throughout the ultraviolet region and into the visible spectrum up to approximately 450 nanometers, enabling photochemical activation with a variety of light sources [13].

Quantum yield measurements demonstrate that the photodecomposition efficiency ranges from 0.01 to 0.05 depending on irradiation conditions and solvent environment [13]. While these values indicate relatively low quantum efficiency for the primary decomposition pathway, the compound compensates through high absorption coefficients and the ability to generate multiple reactive species per photon absorbed. The quantum yield for acid generation, a critical parameter for photoacid generator applications, reaches 0.63, indicating efficient conversion of absorbed photons into chemically useful products [1].

Kinetic analysis of photochemical processes reveals rapid excited state dynamics with rate constants on the order of 3.31 × 10⁷ reciprocal seconds [14]. These fast kinetics ensure efficient utilization of absorbed photons and minimize competing deactivation pathways that could reduce photochemical efficiency.

The photolysis mechanism involves initial electronic excitation followed by homolytic cleavage of carbon-iodine bonds, generating phenyl radicals as primary reactive intermediates. Subsequent reactions lead to the formation of p-toluenesulfonic acid and various phenyl-containing products [15]. The acid generation mechanism is particularly important for applications in cationic photopolymerization, where the generated acid catalyzes polymer chain propagation.

Photostability studies indicate moderate stability under continuous irradiation, with gradual photobleaching observed over extended exposure periods [12]. The photobleaching rate depends strongly on the presence of co-initiators and atmospheric oxygen, with accelerated degradation occurring in the presence of electron donors or radical scavengers.

Temperature effects on photochemical reactivity show enhanced efficiency at elevated temperatures, attributed to increased molecular motion and reduced cage effects that allow more efficient separation of photogenerated radical pairs [6]. However, the thermal instability of the compound limits the practical temperature range for photochemical applications.

| Parameter | Value | Conditions | Mechanism |

|---|---|---|---|

| Maximum Absorption Wavelength (λmax) | 222 nm | In solution | n→π* transition |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 2.36 × 10⁴ | At 365 nm | Electronic absorption |

| Quantum Yield of Decomposition | 0.01-0.05 | UV irradiation | Photochemical bond cleavage |

| Quantum Yield of Acid Generation | 0.63 | Upon photolysis | Acid generation mechanism |

| Photolysis Rate Constant (s⁻¹) | 3.31 × 10⁷ | At 380 nm | Excited state decay |

| UV-Vis Absorption Range | 200-450 nm | General absorption | Electronic transitions |

| Photostability | Moderate | Under UV exposure | Photodegradation |

| Primary Photoproducts | Phenyl radicals, Tosic acid | Upon photodecomposition | Radical formation pathway |